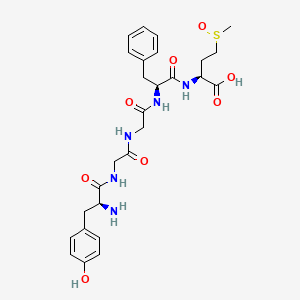

(Met(O)5)-Enkephalin

Descripción

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O8S/c1-41(40)12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-,41?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPFKWGXRJOQQR-BIPRHWAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975697 | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methanesulfinyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60283-51-4 | |

| Record name | Enkephalin-met, sulfoxide- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060283514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methanesulfinyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physiological and Pathophysiological Research Roles of Met O 5 Enkephalin

Neurophysiological Functions

The neurophysiological effects of (Met(O)5)-Enkephalin are complex and context-dependent, influencing pain perception, stress responses, neuroprotection, and emotional states.

Modulation of Nociceptive Pathways

This compound, as a derivative of Met-enkephalin (B1676343), is implicated in the modulation of nociceptive, or pain, pathways. Endogenous opioids like enkephalins are crucial in pain regulation by acting on opioid receptors in the central and peripheral nervous systems. researchgate.netnih.gov They can inhibit the release of neurotransmitters that signal pain, thereby producing analgesic effects. researchgate.netnih.govtmc.edu

The modulation of pain by the parent compound, Met-enkephalin, involves several mechanisms:

Inhibition of Neurotransmitter Release: It can block the release of excitatory neurotransmitters by reducing calcium influx into presynaptic nerve terminals. tmc.edu

Postsynaptic Inhibition: It can hyperpolarize neurons by opening potassium channels, making them less likely to fire and transmit pain signals. tmc.edu

While the direct actions of this compound on nociceptive pathways are less characterized than its parent compound, the oxidation to the sulfoxide (B87167) form is known to reduce its opiate agonist activity. nih.gov This suggests that the conversion of Met-enkephalin to this compound at sites of inflammation, a process that can be mediated by neutrophils, may contribute to the experience of pain in such conditions. nih.gov

The following table summarizes key receptors and compounds involved in the modulation of nociceptive pathways.

| Compound/Receptor | Role in Nociception | Mechanism of Action |

| Met-enkephalin | Analgesia | Acts on μ- and δ-opioid receptors to inhibit pain signal transmission. researchgate.netnih.govtmc.edu |

| This compound | Reduced analgesic effect | Oxidation of Met-enkephalin reduces its opiate agonist activity. nih.gov |

| μ-Opioid Receptor (MOR) | Pain modulation | Activated by enkephalins and endorphins, leading to analgesia. tmc.edu |

| δ-Opioid Receptor (DOR) | Pain modulation | Enkephalins are considered the primary endogenous ligands for these receptors. tmc.edu |

| κ-Opioid Receptor (KOR) | Pain modulation | Dynorphins are the primary endogenous ligands for these receptors. tmc.edu |

| Naloxone (B1662785) | Opioid antagonist | Blocks the effects of opioids at their receptors. nih.govwikipedia.orgdrugbank.com |

Stress Response Regulation and Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

Endogenous opioids, including Met-enkephalin, play a significant role in regulating the body's response to stress, primarily through modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. mdpi.compan.krakow.pl The HPA axis is a central neuroendocrine system that controls reactions to stress and regulates many body processes.

Met-enkephalin has been shown to attenuate the activity of the HPA axis, which can help reduce the physiological disruptions caused by stress. pan.krakow.pl It can inhibit the secretion of corticotropin-releasing factor (CRF) from the hypothalamus, a key step in initiating the stress response. nih.govmdpi.com This inhibitory action helps to prevent over-activation of the HPA axis. nih.govmdpi.com

The conversion of Met-enkephalin to this compound could potentially alter this modulatory role. While specific studies on the direct effects of this compound on the HPA axis are limited, the reduced opioid activity of the oxidized form suggests a diminished capacity to suppress the stress response compared to Met-enkephalin. nih.gov

Research has demonstrated that various stressors can influence the levels and activity of the Met-enkephalin system. For instance, isolation stress in lambs has been shown to impact Met-enkephalin concentrations and opioid receptor binding in the hypothalamus. pan.krakow.pl

| Factor | Effect on HPA Axis/Stress Response |

| Met-enkephalin | Attenuates HPA axis activity by inhibiting CRF secretion. nih.govmdpi.compan.krakow.pl |

| This compound | Likely has a reduced capacity to suppress the HPA axis due to lower opioid activity. nih.gov |

| Stress | Can alter the levels and activity of the Met-enkephalin system. pan.krakow.plresearchgate.net |

Role in Neuroprotection

Research suggests that endogenous opioids, including Met-enkephalin, may have neuroprotective properties. nih.gov The parent compound has been investigated for its potential therapeutic applications in neurodegenerative diseases.

One proposed mechanism for the neuroprotective effects of Met-enkephalin is through the modulation of reactive oxygen species (ROS). semanticscholar.org However, the relationship is complex. In some contexts, Met-enkephalin has been shown to stimulate the production of ROS, while in others, it may have antioxidant effects. semanticscholar.orgresearchgate.net The effect of Met-enkephalin on antioxidant enzymes appears to be age- and sex-dependent. semanticscholar.orgresearchgate.net For example, in some studies, it increased superoxide (B77818) dismutase (SOD) activity while decreasing glutathione (B108866) peroxidase (GPX) activity, potentially leading to an accumulation of hydrogen peroxide and increased oxidative stress. semanticscholar.org

Given that this compound is a product of oxidative processes, its formation could be a consequence of oxidative stress within the nervous system. nih.gov The role of this compound itself in neuroprotection is not well-defined and requires further investigation to determine if it contributes to or mitigates neuronal damage.

Involvement in Emotional Regulation and Reward Pathways

Enkephalins are highly expressed in the brain's reward pathways and are involved in modulating neurotransmission that regulates reward-related behaviors. peptidesociety.orgmdpi.com The mesolimbic pathway, a key reward circuit, is rich in both mu- and delta-opioid receptors. mdpi.com

Activation of these receptors by enkephalins can promote the release of dopamine, a neurotransmitter associated with pleasure and reinforcement. nih.gov This mechanism is fundamental to natural reward processes and also plays a role in the development of addiction. nih.govpeptidesociety.org The mood-modulating effects of enkephalins are also linked to their ability to alleviate pain. nih.gov

The oxidation of Met-enkephalin to this compound, with its reduced opioid activity, would likely lead to a diminished effect on reward pathways and emotional regulation compared to the parent peptide. nih.gov

Cell Biology and Growth Regulation

Beyond its neurophysiological roles, this compound's parent compound, Met-enkephalin, is recognized as a key player in the regulation of cell proliferation and differentiation through the Opioid Growth Factor (OGF) paradigm.

Opioid Growth Factor (OGF) Paradigm in Cell Proliferation and Differentiation

Met-enkephalin is also known as Opioid Growth Factor (OGF). nih.govresearchgate.net The OGF-OGF receptor (OGFr) axis acts as a tonic inhibitory system that regulates cell proliferation. nih.govphysiology.org This system is a fundamental biological regulator of cell replication in both normal and cancerous cells. physiology.orgarvojournals.org

The action of OGF is to delay the G1/S phase transition of the cell cycle, thereby inhibiting DNA synthesis and cell growth. nih.gov This effect is mediated through the OGF receptor (OGFr), which is distinct from the classical opioid receptors (mu, delta, and kappa). arvojournals.orgmdpi.com The inhibitory action of OGF is reversible and can be blocked by the opioid antagonist naltrexone (B1662487). physiology.org

The OGF-OGFr system has been identified in a wide variety of human cancer cell lines, suggesting its ubiquitous role in neoplasia. physiology.org Modulation of this pathway, for instance by administering exogenous OGF, has been shown to repress the growth of various cancer cells in preclinical studies. nih.gov The mechanism involves the upregulation of cyclin-dependent kinase inhibitors like p16 and p21. arvojournals.org

While the majority of research has focused on Met-enkephalin as OGF, the implications of its oxidation to this compound within this paradigm are not fully elucidated. Given the specificity of the OGF-OGFr interaction, it is plausible that the structural change from the oxidation of the methionine residue could alter the binding affinity and subsequent signaling of this compound at the OGFr, potentially impacting its growth-inhibitory functions. However, specific research on the activity of this compound within the OGF paradigm is needed for a conclusive understanding.

| Component | Function in OGF Paradigm |

| Opioid Growth Factor (OGF) / Met-enkephalin | Tonically inhibits cell proliferation by delaying the G1/S phase of the cell cycle. nih.govresearchgate.netphysiology.org |

| Opioid Growth Factor Receptor (OGFr) | Mediates the inhibitory action of OGF. nih.govarvojournals.org |

| Naltrexone | An opioid antagonist that can block the effects of OGF. physiology.org |

Regulation of DNA Synthesis and Cell Cycle Progression (G1/S interface)

This compound, also known as opioid growth factor (OGF), plays a crucial role in the regulation of cell proliferation by influencing DNA synthesis and the progression of the cell cycle. peptidesociety.orgphysiology.org Research has demonstrated that this peptide acts as a tonic inhibitory factor, delaying the transition from the G1 to the S phase of the cell cycle. peptidesociety.org This inhibitory action is mediated through its interaction with the OGF receptor (OGFr). peptidesociety.org

The mechanism of action involves the upregulation of cyclin-dependent kinase inhibitory pathways. researchgate.netspandidos-publications.com Specifically, upon binding to its receptor, the OGF-OGFr complex can modulate the expression of key regulatory proteins that control the G1/S checkpoint, thereby halting the cell's progression into the DNA synthesis phase. physiology.orgresearchgate.net Studies on various cell types, including cancer cells, have shown that exogenous administration of this compound can lead to a significant decrease in DNA synthesis and an accumulation of cells in the G0/G1 phase. spandidos-publications.comspandidos-publications.com For instance, in B16 melanoma cells, treatment with MENK resulted in a notable increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. spandidos-publications.com Similarly, in human melanoma A375 cells, MENK treatment caused cell cycle arrest in the G0/G1 phase. spandidos-publications.com

This fundamental role in cell cycle regulation underscores the peptide's importance in maintaining cellular homeostasis and its potential as a target for therapeutic interventions in diseases characterized by uncontrolled cell proliferation. peptidesociety.orgphysiology.org

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |

| B16 Melanoma | Control | 55.95% | 25.66% | 18.39% | spandidos-publications.com |

| 12.5 mg/ml MENK | 89.63% | 10.35% | 0.01% | spandidos-publications.com | |

| A375 Human Melanoma | Control | 57.14% | 29.52% | 13.34% | spandidos-publications.com |

| 10 mg/ml MENK | 69.41% | 14.80% | 15.79% | spandidos-publications.com |

Impact on Tissue Organization and Regeneration

Beyond its role at the cellular level, this compound is integral to the broader processes of tissue organization and regeneration. nih.govnih.gov The peptide's ability to regulate cell proliferation is a key factor in its influence on tissue development and repair. researchgate.netnih.gov During developmental stages, this compound helps to orchestrate the controlled growth and differentiation of cells, contributing to the formation of organized tissues. nih.gov

In the context of tissue injury and regeneration, this compound plays a dynamic role. Disruption of the OGF-OGFr axis has been shown to accelerate cell proliferation, which can be particularly important in the initial phases of wound repair. physiology.org Conversely, the inhibitory influence of this compound is crucial for preventing excessive tissue growth and ensuring that the regenerative process is properly controlled. physiology.orgnih.gov Studies using organotypic cultures of nervous tissue have shown that endogenous opioid peptides, including enkephalins, can stimulate the growth of neurites and affect the migration and proliferation of glial and fibroblast-like cells, highlighting their role as non-specific factors in growth regulation during development and regeneration. researchgate.net This suggests a complex and context-dependent function in maintaining tissue integrity and promoting effective repair.

Immunomodulatory Roles

Effects on Immune Cell Function (e.g., T-helper cells, Natural Killer cells)

Research has established the presence of opioid receptors on the surfaces of immune cells, including T-lymphocytes and Natural Killer (NK) cells, providing a direct mechanism for this compound to modulate their activity. researchgate.netohsu.edu Studies have shown that this peptide can enhance the activity of both NK cells and cytotoxic T lymphocytes (CTLs). tandfonline.com In a study involving mice infected with the influenza virus, treatment with this compound led to a significant increase in both NK and CTL activity. tandfonline.com

Furthermore, this compound and its analogues have been found to enhance the migration of human peripheral blood T lymphocytes. researchgate.net This chemotactic effect suggests that the peptide may play a role in recruiting immune cells to sites of inflammation or infection. semanticscholar.org Clinical trial studies in cancer patients have indicated that MENK can activate immune cells directly and also by inhibiting regulatory T-cells (Tregs). peptidesociety.orgresearchgate.net Some in vitro studies have demonstrated that this compound can stimulate NK cells and that both enkephalins and beta-endorphin (B3029290) can increase the percentage of cells with an NK phenotype. nih.gov

Modulation of Inflammatory Responses

This compound demonstrates a biphasic, dose-dependent effect on inflammatory responses. nih.gov At low doses, it can potentiate immune reactivity, while at higher doses, it tends to have a suppressive effect. nih.govresearchgate.net This dual activity allows for a nuanced regulation of inflammation.

The peptide can modulate the production of cytokines, which are key signaling molecules in the inflammatory process. In vitro studies have shown that this compound can stimulate the production of interferon-gamma (IFN-γ) at low concentrations and inhibit it at higher concentrations. researchgate.net It has also been observed to suppress the production of interleukin-2 (B1167480) (IL-2) and interleukin-4 (IL-4) at higher concentrations. researchgate.net By influencing the cytokine profile, this compound can help to either amplify or dampen the inflammatory cascade as needed. This modulation of inflammation is a critical aspect of its role in both normal physiological processes and in pathological conditions. nih.govpnas.orgjneurosci.org

Endocrine System Interactions

The influence of this compound extends to the endocrine system, where it has been shown to interact with the secretion of various hormones.

Influence on Growth Hormone (GH) Secretion

This compound and its synthetic analogues can influence the release of Growth Hormone (GH). pan.krakow.plscielo.br Studies in calves have shown that a synthetic opioid agonist derived from enkephalin can increase plasma GH concentrations. nih.gov This effect appears to be mediated through receptors located within the central nervous system, as it was blocked by an opioid antagonist that can cross the blood-brain barrier. nih.gov

However, the response to enkephalin analogues can be age-dependent. A study in humans demonstrated that while a this compound analogue prompted GH release in young men, the response was reduced or absent in elderly men. oup.com Interestingly, other research has indicated that this compound itself does not compete for binding at specific receptors for synthetic GH secretagogues in the human brain and pituitary gland, suggesting that its influence on GH secretion may be indirect or mediated through different pathways than these synthetic compounds. bioscientifica.com The development of synthetic GH secretagogues was initially based on the met-enkephalin molecule. scielo.br

Modulation of Other Endocrine Axes (e.g., Hypothalamic-Pituitary-Gonadal axis, Adrenocortical-Cell Growth)

Research indicates that Met-enkephalin is involved in the complex regulation of endocrine systems, including the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes, and can directly influence the proliferation of endocrine cells.

Hypothalamic-Pituitary-Gonadal (HPG) Axis: Opioid peptides are recognized modulators of the HPG axis. pan.olsztyn.pl Studies in sheep have demonstrated that prolonged treatment with progesterone (B1679170) leads to significant changes in the plasma levels of Met-enkephalin and alters the expression of its precursor gene, proenkephalin (PENK), in the hypothalamus, pituitary, and ovary. pan.olsztyn.pl The administration of Met-enkephalin or the opioid receptor antagonist naltrexone was found to modulate the effects of progesterone, suggesting that opioids are directly involved in the regulation of the estrous cycle at multiple levels of the HPG axis. pan.olsztyn.pl The interaction appears to be complex, as progesterone treatment decreased the concentration of native Met-enkephalin in the hypothalamus and peripheral tissues, an effect that could be reversed by the administration of exogenous Met-enkephalin. pan.olsztyn.pl

Adrenocortical-Cell Growth: Met-enkephalin has been shown to exert an anti-proliferative effect on adrenocortical cells. nih.gov This inhibitory action on cell growth is thought to be mediated by the zeta (ζ) opioid receptor. nih.gov Research using various rat adrenal growth models has provided detailed insights into this regulatory role. In studies on cultured adrenocortical cells, Met-enkephalin produced a marked anti-proliferative effect that was reversible by the general opioid antagonist naltrexone. nih.gov However, the effects in vivo appear more complex and dependent on the physiological state of the adrenal gland. The findings from these models suggest that while zeta-receptors mediate a direct growth-inhibitory effect, mu (μ)- and delta (δ)-receptor activation may influence adrenal growth through indirect, extra-adrenal mechanisms. nih.gov

| Adrenal Growth Model | Effect of Met-Enkephalin (or Receptor Activation) | Mediating Receptors | Reference |

|---|---|---|---|

| Immature Adrenal Cortex (in vivo) | Inhibition of growth (via μ/δ activation); Stimulation of growth (via ζ activation) | μ, δ, ζ | nih.gov |

| Regenerating Adrenal Cortex (in vivo) | Stimulation of growth (via μ/δ activation); Inhibition of growth (via ζ activation) | μ, δ, ζ | nih.gov |

| Cultured Adrenocortical Cells (in vitro) | Marked antiproliferative effect | ζ | nih.gov |

Other Investigated Biological Activities

Beyond its neuroendocrine roles, this compound and its precursor are studied for their impact on other vital systems.

Endogenous opioids, including Met-enkephalin, are key regulators of gastrointestinal (GI) function. nih.govresearchgate.net They generally slow GI motility by inhibiting muscle contractility and gastric emptying. nih.govlktlabs.com This action is primarily mediated through opioid receptors, particularly μ- and δ-receptors, located on neurons within the enteric nervous system. researchgate.netlktlabs.comphysiology.org

In chickens, intravenous infusion of Met-enkephalin was found to induce gastric inhibition and a pattern of migrating intestinal hyperactivity. nih.gov The inhibitory effect in the stomach correlated with the affinity of various opioid agonists for the μ-receptor. nih.gov The use of the opioid antagonist naloxone was shown to lengthen the duration of spontaneous migrating motor complexes (MMCs), suggesting a physiological role for endogenous opioids in regulating these cycles at a peripheral level. nih.govresearchgate.net Studies in dogs and humans also support an inhibitory role for endogenous opioid peptides in the regulation of colonic transit, an effect that can be reversed by naloxone. researchgate.net The μ-opioid receptor (MOR) is considered a major regulator of GI motility and secretion. physiology.org Agonists like DAMGO induce MOR endocytosis in myenteric neurons, a key mechanism in receptor regulation. physiology.org

| Compound | Receptor Target(s) | Observed Effect on GI Motility | Reference |

|---|---|---|---|

| Met-enkephalin | μ, δ | Inhibits muscle contractility, gastric emptying, and slows transit. | lktlabs.comnih.gov |

| Morphine | μ (preferential) | Stimulates colonic spike activity; slows colonic transit. | nih.govresearchgate.net |

| DAMGO | μ (selective agonist) | Produces dose-dependent inhibition of GI transit; induces MOR endocytosis. | physiology.orgnih.govnih.gov |

| Naloxone | Opioid Antagonist | Reverses opioid-induced motility inhibition; accelerates colonic transit. | researchgate.netphysiology.org |

A significant area of research is the hepatoprotective action of Met-enkephalin. nih.govresearchgate.net Studies have demonstrated that Met-enkephalin can protect the liver from chemically-induced damage. mdpi.comnih.gov In experimental models of acetaminophen-induced hepatotoxicity in mice, administration of Met-enkephalin resulted in a significant reduction in liver damage. mdpi.comnih.gov This protective effect was characterized by lower plasma levels of key liver enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and a reduced liver necrosis score. mdpi.comnih.gov

| Parameter | Control (Acetaminophen + Saline) | Met-enkephalin Treated (Acetaminophen + MENK) | Significance | Reference |

|---|---|---|---|---|

| ALT (U/L) | 10450 ± 1235 | 3562 ± 958 | p < 0.01 | mdpi.comnih.gov |

| AST (U/L) | 12675 ± 1572 | 4785 ± 1023 | p < 0.01 | mdpi.comnih.gov |

| Liver Necrosis Score | 3.8 ± 0.25 | 1.5 ± 0.32 | p < 0.01 | mdpi.comnih.gov |

Data represents findings from a study on acetaminophen-induced hepatotoxicity in male CBA mice. mdpi.comnih.gov

Advanced Research Methodologies for Met O 5 Enkephalin Studies

Peptide Synthesis and Analog Design for Structure-Activity Relationship (SAR) Studies

The chemical synthesis of (Met(O)5)-enkephalin and its analogs is fundamental to understanding its biological role. These synthetic peptides are crucial for structure-activity relationship (SAR) studies, which aim to correlate the peptide's chemical structure with its biological activity.

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS) is a cornerstone for producing this compound and its derivatives. brieflands.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. brieflands.comresearchgate.net A common strategy is the Fmoc/t-Bu approach, where the Nα-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and reactive amino acid side chains are protected by groups such as tert-butyl (t-Bu). brieflands.com

The synthesis of this compound can be achieved by either synthesizing the Met-enkephalin (B1676343) peptide first and then oxidizing the methionine residue to its sulfoxide (B87167) form, or by incorporating the methionine sulfoxide amino acid directly during the SPPS process. pnas.org For instance, Met-enkephalin can be synthesized and subsequently oxidized with hydrogen peroxide (H₂O₂) to yield this compound. pnas.org Alternatively, solution-phase synthesis methods have also been employed, utilizing protecting groups like the diphenylphosphinoyl (Dpp) group for the α-amino group. rsc.org

A significant challenge in the synthesis of methionine-containing peptides is the potential for oxidation of the methionine residue during the cleavage step from the resin. To mitigate this, scavengers such as thioanisole (B89551) are often included in the cleavage cocktail.

Table 1: Parameters in Solid-Phase Peptide Synthesis of Enkephalin Analogs

| Parameter | Details | Reference |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) using Fmoc/t-Bu strategy | brieflands.com |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin | brieflands.com |

| Fmoc Deprotection | 20% piperidine (B6355638) in DMF | |

| Coupling Reagents | TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) | brieflands.com |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., 1% TFA in DCM) | brieflands.com |

| Purification | Preparative high-performance liquid chromatography (HPLC) | brieflands.com |

Design of Protease-Resistant and Receptor-Selective Analogs

This compound, like its parent peptide Met-enkephalin, is susceptible to rapid degradation by proteases in the body. This has driven the design and synthesis of numerous analogs with increased stability and, in some cases, enhanced receptor selectivity. ias.ac.inacs.org

Key strategies to confer protease resistance include:

Substitution with D-amino acids: Replacing the Glycine at position 2 with a D-amino acid, such as D-Alanine (D-Ala), sterically hinders the action of aminopeptidases that cleave the Tyr-Gly bond. royalsocietypublishing.org This modification has been shown to significantly potentiate biological activity. royalsocietypublishing.org

N-terminal modification: Methylation of the N-terminal tyrosine can enhance resistance to aminopeptidases. nih.gov

C-terminal modification: Amidation of the C-terminal carboxyl group or its conversion to an alcohol can prevent degradation by carboxypeptidases. ias.ac.in For example, the analog Tyr-D-Ala-Gly-MePhe-Met(O)-ol (FK 33-824) incorporates several of these modifications. ias.ac.in

Introduction of unnatural amino acids: Incorporating residues like Proline at the C-terminus can stabilize the peptide backbone against proteolysis. ias.ac.in

The design of receptor-selective analogs often involves fine-tuning the peptide's conformation and the nature of its amino acid side chains to favor interaction with a specific opioid receptor subtype (e.g., mu, delta, or kappa). For instance, the substitution of Phe⁴ with its N-methylated version (MePhe) can enhance binding affinity. ias.ac.in The oxidation of methionine to methionine sulfoxide itself alters the peptide's activity, with this compound showing about 67% of the activity of Met-enkephalin in a mouse vas deferens bioassay. nih.gov

Table 2: Examples of this compound Analogs and Their Design Rationale

| Analog | Modification(s) | Design Rationale | Reference(s) |

| [D-Ala²,Met(O)⁵]-enkephalin | Gly² → D-Ala², Met⁵ → Met(O)⁵ | Increased resistance to aminopeptidases; investigate effect of oxidation. | nih.gov |

| Tyr-D-Ala-Gly-MePhe-Met(O)-ol (FK 33-824) | Gly² → D-Ala², Phe⁴ → MePhe⁴, Met⁵ → Met(O)⁵-ol | Increased resistance to aminopeptidases and carboxypeptidases; enhanced binding affinity. | ias.ac.innih.gov |

| [D-Ala², D-Leu⁵]-enkephalin | Gly² → D-Ala², Met⁵ → D-Leu⁵ | Increased proteolytic stability and high activity. royalsocietypublishing.org | royalsocietypublishing.org |

| [1-N-methyltyrosine, 5-methionine sulfoxide]-enkephalin | Tyr¹ → N-Me-Tyr¹, Met⁵ → Met(O)⁵ | Enhance resistance to aminopeptidases and assess impact on receptor affinity. nih.gov | nih.gov |

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of this compound in biological samples are crucial for studying its physiological and pathological roles. Various highly sensitive analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS / nLC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly its nanoscale version (nLC-MS), is a powerful tool for the sensitive and specific quantification of this compound. elifesciences.orgnih.gov This technique separates the peptide from other components in a complex mixture, and the mass spectrometer provides precise mass-to-charge ratio information for identification and quantification.

Recent advancements have significantly improved detection limits, allowing for the measurement of endogenous peptide release in real-time. elifesciences.org A key challenge in the analysis of Met-enkephalin is its existence in unoxidized, singly-oxidized, and doubly-oxidized forms. To ensure reliable quantification, a strategy involves intentionally oxidizing all methionine residues to the doubly oxidized sulfone form prior to nLC-MS analysis. elifesciences.org This allows for the signal for Met-enkephalin to be represented by a single m/z value, simplifying quantification and differentiation from other enkephalins like Leu-enkephalin. elifesciences.org The use of isotopically labeled internal standards is also critical for accurate quantification, correcting for matrix effects and variations during sample preparation and analysis. elifesciences.org

Table 3: Typical Parameters for nLC-MS Detection of Enkephalins

| Parameter | Details | Reference(s) |

| Technique | Nano-liquid chromatography-mass spectrometry (nLC-MS) | elifesciences.org |

| Sample Preparation | Oxidation of methionine residues to sulfone; addition of isotopically labeled internal standards. | elifesciences.org |

| Detection Limit | As low as 40 amol/sample | |

| Application | Real-time in vivo detection of dynamic changes in enkephalin levels. | elifesciences.org |

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) Development

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of this compound due to their high sensitivity and throughput. nih.govnih.gov These methods rely on the specific binding of an antibody to the target peptide.

A sensitive and specific RIA for this compound has been developed. nih.gov Interestingly, researchers found that when using Met-enkephalin as the immunogen to raise antibodies, the resulting antisera often showed higher affinity for this compound, suggesting that the immunogen was spontaneously oxidized in vivo. nih.gov This led to the development of RIAs with high sensitivity (0.02 pmole/tube) for the sulfoxide form. nih.gov To measure total Met-enkephalin content in tissue extracts, samples are often pre-treated with hydrogen peroxide to oxidize all Met-enkephalin to this compound before the assay. nih.gov

Similarly, a specific and sensitive ELISA for this compound has been established. nih.gov This competitive inhibition ELISA demonstrated low cross-reactivity with Met-enkephalin (1.8%) and even lower with Leu-enkephalin and endorphins (<0.6%), highlighting its specificity. nih.gov Commercially available ELISA kits for Met-enkephalin also exist, often employing a competitive inhibition enzyme immunoassay technique. elkbiotech.comassaygenie.com

Table 4: Characteristics of Immunoassays for this compound

| Assay Type | Sensitivity | Specificity Highlights | Reference(s) |

| Radioimmunoassay (RIA) | 0.02 pmole/tube | Negligible cross-reactivity with Leu-enkephalin and endorphins. | nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Not specified in abstract | Cross-reactivity with Met-enkephalin: 1.8%; with Leu-enkephalin and endorphins: <0.6%. | nih.gov |

| Commercial ELISA Kit (for Met-enkephalin) | 77 pg/mL | High specificity for Met-enkephalin with no significant cross-reactivity with analogues reported. | elkbiotech.com |

Microdialysis for In Vivo Peptide Monitoring

Microdialysis is a minimally invasive sampling technique used to monitor the concentrations of substances in the extracellular fluid of living tissues, including the brain. elifesciences.orgnih.gov When coupled with a highly sensitive analytical method like nLC-MS, microdialysis allows for the in vivo monitoring of this compound and other neuropeptides. elifesciences.orgnih.gov

This approach involves implanting a small, semipermeable probe into the tissue of interest. A physiological solution (perfusate) is slowly pumped through the probe, and molecules from the surrounding extracellular fluid diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis. elifesciences.org

The coupling of microdialysis with nLC-MS has enabled the detection of dynamic changes in enkephalin release in response to stimuli such as acute stress. elifesciences.org While this combination is powerful, a significant challenge is the low recovery of peptides across the dialysis membrane and their potential for degradation during the relatively long sampling periods (often tens of minutes) required to collect sufficient volume for analysis. nih.gov Despite these limitations, the technique has provided unprecedented insights into the real-time neurochemistry of opioid peptides in vivo. elifesciences.orgnih.gov

Structural and Conformational Analysis

Understanding the three-dimensional structure and the mechanisms of its oxidative formation is crucial for elucidating the biological activity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation in Model Membranes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound and its parent peptide, methionine-enkephalin (Met-enk), NMR studies in model membrane environments, such as micelles and bicelles, are particularly insightful. These models mimic the lipid bilayer of nerve cell membranes, providing a more biologically relevant context for conformational analysis.

It is believed that neuropeptides like enkephalins interact with the nerve cell membrane to adopt a specific conformation required for binding to opiate receptors. nih.gov While studies in aqueous solutions show a random distribution of conformers for enkephalins, their structure in membrane-mimetic systems is more defined. nih.gov

Multidimensional ¹H NMR has been employed to study the conformation of Met-enk in fast-tumbling bicelles, which resemble natural biomembranes in their bilayer organization and composition. nih.gov In one such study, approximately 60% of the water-soluble enkephalin was found to associate with the bicellar systems. nih.gov The structural calculations, based on torsion angle and Nuclear Overhauser Effect (NOE) distance constraints, suggested the presence of multiple conformers. nih.gov This is consistent with the flexible nature and poor receptor selectivity of enkephalins. nih.gov

The choice of the model membrane can influence the peptide's conformation. For instance, studies using dodecylphosphocholine (B1670865) (DPC) micelles have been used to investigate the bound structure of enkephalins. sckans.edu The binding of cationic neuropeptides to both anionic sodium dodecylsulfate (SDS) and zwitterionic DPC micelles has been investigated, revealing that electrostatic and hydrophobic interactions govern the binding process. tandfonline.com Pulsed-field gradient NMR has been used to measure the diffusion of peptides and determine the extent of their incorporation into micelles. researchgate.net

Table 1: NMR Studies of Enkephalins in Model Membranes

| Peptide | Model Membrane | Key Findings | Citation |

|---|---|---|---|

| Methionine-enkephalin | Fast-tumbling bicelles (DMPC/DMPG) | Association of ~60% of the peptide with bicelles; presence of both µ- and δ-selective conformers. | nih.gov |

| Leucine-enkephalin | Dodecylphosphocholine (DPC) micelles | Forms a stable type IV β-turn structure. | sckans.edu |

| Methionine-enkephalin | Sodium dodecylsulfate (SDS) and Dodecylphosphocholine (DPC) micelles | Binding is influenced by the net charge of the peptide and the type of micelle. | tandfonline.com |

| Leucine-enkephalin | Ganglioside GM1 micelles | Significant alteration of peptide conformation upon binding. | researchgate.net |

Spectroscopic Methods for Oxidation Mechanism Elucidation (e.g., UV-Vis Spectrophotometry)

UV-Vis spectrophotometry is a key technique used to investigate the kinetics and products of the oxidation of methionine-enkephalin. When Met-enk is exposed to reactive oxygen species (ROS), the sulfur atom in the methionine residue is a primary target for oxidation, leading to the formation of this compound. nih.govacs.org

Studies have used UV-Vis spectrophotometry, often in conjunction with other techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, to identify the final products of oxidation reactions. acs.org For example, in the reaction of Met-enk with hydroxyl radicals (•OH), the formation of various products can be monitored by changes in the UV-Vis absorption spectrum. nih.gov This allows for the elucidation of the complex reaction mechanisms, which can be pH-dependent. acs.org

Pulse Radiolysis for Radical Oxidation Studies

Pulse radiolysis is a powerful technique for studying the fast reactions of free radicals. It is used to generate specific radicals, such as the hydroxyl radical (•OH), and to monitor the subsequent reactions with molecules like methionine-enkephalin in real-time. nih.govacs.org This method provides valuable information on the kinetics and spectra of transient intermediates formed during the oxidation process. acs.org

In the case of Met-enk, pulse radiolysis has been instrumental in understanding the initial steps of oxidation. nih.gov It has been shown that the •OH radical can attack the sulfur atom of the methionine residue. acs.org The resulting intermediates and their subsequent reactions, including intramolecular electron transfer, can be characterized by their transient absorption spectra. nih.govacs.org These studies have revealed that the methionine residue can act as a prooxidant, influencing the oxidation of other residues in the peptide, such as tyrosine. acs.org The one-electron oxidation of Met-enk has been studied using gamma- and pulse radiolysis, highlighting the role of the N-terminal tyrosyl residue in the oxidative process. nih.gov

Molecular and Cellular Biology Approaches

To understand the biological significance of enkephalins, including the precursor to this compound, it is essential to study their synthesis and localization within cells and tissues.

Gene Expression Analysis (e.g., preproenkephalin mRNA by RT-PCR, Northern blot)

Methionine-enkephalin is derived from a precursor protein called proenkephalin A, which is encoded by the preproenkephalin (PPE) gene. nih.gov The expression of the PPE gene can be quantified by measuring the levels of its messenger RNA (mRNA). Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and Northern blotting are commonly used for this purpose.

Northern Blot Analysis: This technique is used to detect and quantify specific RNA molecules in a sample. Studies have used Northern blotting to examine PPE mRNA expression in various tissues and at different developmental stages. For example, in the rat brain, PPE mRNA is present from fetal day 15 and reaches adult levels by the third postnatal week. nih.gov Northern blot analysis has also confirmed the specificity of probes used for in situ hybridization and has been used to study PPE mRNA levels in the heart and brain of different animal models. nih.govphysiology.orgoup.comjneurosci.org

RT-PCR Analysis: Real-time RT-PCR (qRT-PCR) is a more sensitive method for quantifying mRNA levels. It has been used to study the expression of PPE and opioid receptor mRNA in cardiac tissue and to investigate the effects of various conditions on their expression. oup.com For instance, qRT-PCR has been used to show that the expression of delta-opioid receptors is higher in the atria than in the ventricles of the rat heart. oup.com

Table 2: Gene Expression Analysis of Preproenkephalin (PPE) mRNA

| Technique | Tissue/Model | Key Findings | Citation |

|---|---|---|---|

| Northern Blot | Rat Brain (developing and adult) | PPE mRNA is present in the fetal nervous system and reaches adult levels postnatally. nih.gov | nih.gov |

| Northern Blot | Ovine Brain and Pituitary | Confirmed probe specificity for in situ hybridization studies of PPE mRNA localization. nih.gov | nih.gov |

| Northern Blot | Rat Heart | Ventricular myocardium contains high levels of PPE mRNA. physiology.org | physiology.org |

| RT-PCR | Rat Heart | Quantified expression of PPE and opioid receptor mRNA, showing differential expression in atria and ventricles. | oup.com |

| RT-PCR | NIH3T3 cells | Determined the effect of NELL2 on endogenous PPE expression. inforang.com | inforang.com |

Immunocytochemistry and Immunoelectron Microscopy for Localization

Immunocytochemistry and immunoelectron microscopy are techniques that use antibodies to visualize the location of specific proteins within cells and tissues. These methods have been crucial for mapping the distribution of enkephalins in the central nervous system and other tissues.

Immunocytochemistry: This technique has been used to show the widespread distribution of enkephalin-like immunoreactivity in the rat central nervous system, including in cell bodies, neuronal processes, and terminals. nih.gov It has helped in identifying new areas of the brain containing enkephalin-positive neurons and suggests that these peptides have diverse functions beyond pain modulation. nih.gov Studies in various species have used immunocytochemistry to map the distribution of Met-enkephalin and Leu-enkephalin, sometimes revealing differential distributions. nih.gov

Immunoelectron Microscopy: This high-resolution technique allows for the precise subcellular localization of proteins. Immunoelectron microscopy has been used to show that enkephalins are located in secretory granules of C cells in the chicken ultimobranchial glands. nih.gov In the brain, it has been used to study the synaptic relationships between enkephalinergic and other neurons, providing insights into their functional interactions. nih.gov For example, enkephalin-like immunoreactive axon terminals have been found to form synapses with GABAergic neurons in the periaqueductal gray. nih.gov Furthermore, dual-labeled immunoelectron microscopy has been used to colocalize [Met5]-enkephalin and its receptor in the cytoplasm and nuclei of keratinocytes. exonpublications.com

In Vitro Cell Culture Models for Functional Studies

In vitro cell culture models are indispensable for dissecting the direct cellular and molecular mechanisms of Met-enkephalin. These systems allow researchers to study its effects in a controlled environment, isolating the peptide's actions from systemic influences. A variety of cell lines and primary cultures have been employed to investigate its role in cell proliferation, differentiation, and signaling.

Primary cultures, derived directly from animal tissues, provide a model that closely mimics the in vivo cellular environment. For instance, studies using primary cultures of fetal rat hypothalamic cells, which contain both neurons and astrocytes, have been used to examine the secretion dynamics of Met-enkephalin. karger.com These experiments revealed that while neurons secrete the fully processed peptide in a regulated, calcium-dependent manner upon depolarization, glial cells tend to constitutively secrete larger, unprocessed or partially processed precursor peptides. karger.com Another study utilized primary cultures of rat adrenocortical cells to demonstrate the antiproliferative effects of Met-enkephalin. nih.gov

Cancer cell lines are extensively used to study the growth-inhibitory properties of Met-enkephalin, often referred to as Opioid Growth Factor (OGF) in this context. researchgate.netresearchgate.net Research has shown that Met-enkephalin can inhibit the growth of various human cancer cell lines, including those from melanoma, colon carcinoma, pancreatic cancer, and larynx carcinoma. researchgate.netresearchgate.netspandidos-publications.comspandidos-publications.com These studies often involve treating the cells with Met-enkephalin and measuring outcomes like cell viability, DNA synthesis, and cell cycle progression. spandidos-publications.comspandidos-publications.com For example, in B16 melanoma cells, Met-enkephalin was found to induce cell cycle arrest at the G0/G1 phase and reduce the number of cells entering the S and G2/M phases. spandidos-publications.com Similarly, in human melanoma A375 cells, Met-enkephalin treatment led to a dose-dependent increase in apoptosis. spandidos-publications.com

To understand the peptide's mechanism of entry and action within the cell, researchers have used models like African green monkey kidney cells (COS-7). physiology.org Studies using fluorescently labeled Met-enkephalin (RhoOGF) showed that its internalization is an active, temperature-dependent process that relies on clathrin-mediated endocytosis. physiology.org

The following table summarizes key findings from functional studies of Met-enkephalin using various in vitro cell culture models.

| Cell Model | Research Focus | Key Findings | Citation(s) |

| Primary Rat Adrenocortical Cells | Cell Proliferation | Exerted a marked antiproliferative effect. | nih.gov |

| B16 Melanoma Cells | Cell Cycle & Invasion | Caused cell cycle arrest in the G0/G1 phase; significantly decreased cell invasion capacity. | spandidos-publications.com |

| Human Pancreatic Cancer Cell Lines | Growth Regulation | Inhibited cell growth in a dose-related, reversible, and non-cytotoxic manner. | researchgate.net |

| SW620 (Colon Carcinoma) & HEp-2 (Larynx Carcinoma) | Antitumor Activity | Suppressed cell proliferation, an effect enhanced by peptidase inhibitors. | researchgate.net |

| A375 Human Melanoma Cells | Apoptosis & Cell Cycle | Induced a dose-dependent increase in apoptosis; caused cell cycle arrest in the G0/G1 phase. | spandidos-publications.com |

| Primary Fetal Rat Hypothalamic Cultures | Peptide Secretion | Neurons showed regulated secretion of free Met-enkephalin, while glial cells showed constitutive secretion of precursor peptides. | karger.com |

| COS-7 Kidney Cells | Cellular Uptake | Internalization is dependent on clathrin-mediated endocytosis. | physiology.org |

Gene Knockout Models for Functional Validation

Gene knockout models, particularly in mice, offer a powerful tool for validating the physiological and behavioral functions of endogenous peptides by observing the consequences of their absence. For enkephalins, this typically involves deleting the preproenkephalin (Penk) gene, which encodes the precursor protein for both Met-enkephalin and Leu-enkephalin. nih.gov

These models have been crucial in confirming the role of the enkephalinergic system in various domains, including stress response, pain modulation, and reward behavior. For example, studies on global Penk knockout mice revealed their involvement in the hormonal stress response, with knockout mice showing a delayed termination of corticosteroid release after stress. elifesciences.org In the context of reward-motivated behavior, enkephalin-deficient mice demonstrated reduced effort in working for food reinforcers, indicating that enkephalins play a positive role in modulating the incentive value of rewards. nih.gov

Gene knockout technology is also used to validate the specificity of pharmacological agents. Researchers compared the effects of RB101, an inhibitor of the enzymes that degrade enkephalins, in both wild-type and Penk knockout mice. researchgate.net The inhibitor produced strong analgesic and antidepressant-like effects in wild-type mice but had minimal effect in the knockout animals, confirming that its pharmacological actions are indeed mediated by protecting endogenous enkephalins. researchgate.net

More advanced, conditional knockout models allow for the deletion of the Penk gene in specific cell types, providing greater precision. To investigate the role of enkephalins produced by immune cells in pain sensation, scientists created mice lacking the Penk gene specifically in regulatory T cells (Tregs). biorxiv.orgelifesciences.org These studies found that while the absence of enkephalins in Tregs did not affect their primary immunosuppressive functions, it did result in increased sensitivity to heat-induced pain (hyperalgesia). elifesciences.org This demonstrates a localized role for enkephalin in pain modulation by the immune system.

The table below presents a selection of research findings derived from the use of Penk gene knockout models for the functional validation of the enkephalinergic system.

| Knockout Model | Research Area | Key Findings | Citation(s) |

| Global Penk Knockout Mice | Stress Response | Showed delayed termination of corticosteroid release following stress. | elifesciences.org |

| Global Penk Knockout Mice | Reward Behavior | Exhibited reduced motivation in a progressive ratio schedule for food reinforcers. | nih.gov |

| Global Penk Knockout Mice | Pharmacology Validation | The effects of the enkephalinase inhibitor RB101 were nearly abolished, confirming the drug's mechanism of action is dependent on endogenous enkephalins. | researchgate.net |

| Treg-Specific Penk Knockout Mice | Pain Modulation | Resulted in heat hyperalgesia, but did not alter the immunosuppressive function of Treg cells. | biorxiv.orgelifesciences.org |

| Global Penk Knockout Mice | Nociception | Displayed increased sensitivity to painful stimuli. | researchgate.net |

Future Directions and Emerging Research Avenues for Met O 5 Enkephalin

Elucidating the Specific Physiological Roles of (Met(O)5)-Enkephalin vs. Unoxidized Met-Enkephalin (B1676343)

A critical area of future investigation lies in precisely defining the distinct physiological roles of this compound compared to its unoxidized precursor, Met-enkephalin. While both are endogenous opioids, the oxidation of the methionine residue can alter the peptide's biological activity. capes.gov.br

Early research suggested that oxidation to the sulfoxide (B87167) derivative reduces opiate agonist activity. capes.gov.br However, the nuances of this altered activity, including receptor binding affinity and functional effects at different opioid receptors (mu, delta, and kappa), require more detailed characterization. nih.govcaymanchem.com For instance, while Met-enkephalin has a high affinity for delta- and mu-opioid receptors, the precise binding profile of this compound is less defined. caymanchem.com

Future studies should employ advanced techniques to compare the downstream signaling pathways activated by each peptide. It is crucial to move beyond simple binding assays to understand how each peptide modulates neuronal activity, neurotransmitter release, and ultimately, behavior. For example, enkephalins are known to modulate the transmission of multiple neurotransmitter systems, including GABA, glutamate, and dopamine, thereby influencing reward-related circuitry. frontiersin.orgnih.gov Determining how oxidation impacts these modulatory effects is a key research question.

| Receptor | Ki (nM) |

| δ-opioid receptor | 0.65 caymanchem.com |

| µ-opioid receptor | 1.7 caymanchem.com |

| κ-opioid receptor | >1,000 caymanchem.com |

This table shows the high affinity of Met-enkephalin for the delta and mu opioid receptors.

Advanced Mechanistic Studies of Oxidative Pathways and Their Regulation

Understanding the conditions and mechanisms that lead to the formation of this compound is paramount. The oxidation of Met-enkephalin can occur through both enzymatic and non-enzymatic pathways.

Enzymatic oxidation has been demonstrated in the presence of peroxidases like horseradish peroxidase and lactoperoxidase, particularly in the presence of hydrogen peroxide. nih.gov Phagocytosing polymorphonuclear neutrophils (PMNs) can also oxidize Met-enkephalin, a process dependent on the myeloperoxidase (MPO) system. capes.gov.br This suggests a link between inflammation and the formation of this compound. capes.gov.br

Non-enzymatic oxidation can be induced by reactive oxygen species (ROS), such as those generated by the Fenton system. nih.gov Both Met-enkephalin and Leu-enkephalin have shown the ability to scavenge hydroxyl radicals and superoxide (B77818) anions. nih.govresearchgate.net

Future research should focus on identifying the specific cellular and subcellular locations where this oxidation occurs in vivo. Investigating the regulation of these oxidative pathways, including the enzymes and co-factors involved, will be crucial. For example, studies could explore how pathological conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation, impact the balance between Met-enkephalin and its oxidized form. nih.gov

Development of Novel Research Tools and Probes

Advancements in our understanding of this compound are intrinsically linked to the development of more sophisticated research tools. Key areas for development include:

Selective Antibodies: The production of highly specific monoclonal antibodies that can distinguish between Met-enkephalin and this compound is a critical need. nih.govbiocompare.comscbt.combiosensis.com While some antibodies with varying cross-reactivity exist, more selective tools would enable more accurate immunohistochemical localization and quantification. nih.gov

Fluorescent Probes: The development of novel fluorescent probes will be instrumental for real-time imaging of this compound in living cells and tissues. physiology.orgthermofisher.com Probes that can specifically report on the activity of enzymes involved in methionine sulfoxide reduction, such as methionine sulfoxide reductase A (MsrA), could also provide valuable insights into the regulation of this compound levels. researchgate.netrsc.org

Advanced Mass Spectrometry Techniques: While liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for detecting and quantifying enkephalins, further refinements are needed. elifesciences.orgnih.govresearchgate.net Improving the spatiotemporal resolution and lowering detection limits will allow for more precise measurements of dynamic changes in this compound levels in specific brain regions and in response to various stimuli. elifesciences.org The intentional oxidation of Met-enkephalin to a single, stable sulfone form prior to analysis is a promising strategy to improve quantification. elifesciences.org

| Antibody Name | Type | Applications | Supplier |

| Met/Leu-enkephalin (NOC1/35) | Mouse Monoclonal | WB, IP, IF, IHC(P) | Santa Cruz Biotechnology scbt.com |

| Met-Enkephalin | Rabbit Polyclonal | IHC-Frozen, IHC-Paraffin, ICC | Biosensis biosensis.com |

| Anti-Met Enkephalin | Rabbit Polyclonal | Immunohistochemistry (IHC) | MyBioSource biocompare.com |

This table highlights some of the commercially available antibodies for studying enkephalins.

Systems Biology Approaches to Enkephalinergic Networks

To fully comprehend the role of this compound, it is essential to move beyond the study of a single molecule and adopt a systems-level perspective. The enkephalinergic system is a complex network of peptides, receptors, and degrading enzymes that interact with other neurotransmitter and neuromodulator systems. frontiersin.orgnih.govannualreviews.org

Future research should utilize systems biology approaches, including:

Interactome Analysis: Identifying the full spectrum of proteins that interact with both Met-enkephalin and this compound will provide a more comprehensive understanding of their cellular functions. This can be achieved through techniques such as co-immunoprecipitation followed by mass spectrometry.

Integrated -omics Approaches: Combining proteomics, transcriptomics, and metabolomics data will allow for a holistic view of the changes that occur in the enkephalinergic system under different physiological and pathological conditions. For example, proteomics analysis can be used to identify changes in protein expression in response to Met-enkephalin. nih.gov

By embracing these future directions, the scientific community can expect to significantly advance our knowledge of this compound and its role in health and disease, potentially paving the way for novel therapeutic strategies targeting the enkephalinergic system.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying (Met(O)⁵)-Enkephalin in biological samples, and how do they address sensitivity and specificity challenges?

- Answer : Common methods include radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), which rely on antibodies specific to the oxidized methionine residue (e.g., Anti-Met Enkephalin antibody ab22620 validated for ICC/IF and IHC-P in human tissues ). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity by distinguishing (Met(O)⁵)-Enkephalin from unmodified enkephalins. Key considerations include optimizing sample preparation to prevent oxidation artifacts and validating antibody cross-reactivity using synthetic peptide standards (e.g., Y-G-G-F-M-NH₂, molecular weight 620.75 Da for the peptide backbone ).

Q. How can researchers ensure the reproducibility of (Met(O)⁵)-Enkephalin synthesis and purification protocols?

- Answer : Solid-phase peptide synthesis (SPPS) is standard, with oxidation of methionine achieved via hydrogen peroxide or dimethyl sulfoxide (DMSO). Critical steps include:

- Purification : Reverse-phase HPLC with C18 columns, using trifluoroacetic acid (TFA) as a counterion to enhance solubility .

- Characterization : Confirm molecular weight via MALDI-TOF MS and purity (>95%) via analytical HPLC.

- Storage : Lyophilize under inert gas to prevent further oxidation .

Q. What experimental designs are optimal for studying (Met(O)⁵)-Enkephalin’s stability under physiological conditions?

- Answer : Use in vitro stability assays with plasma or tissue homogenates, monitoring degradation via LC-MS/MS over time. Include controls for enzymatic inhibition (e.g., protease inhibitors) and temperature (37°C vs. 4°C). For in vivo studies, employ microdialysis in rodent models to sample extracellular fluid at defined intervals .

Advanced Research Questions

Q. How can conflicting data on (Met(O)⁵)-Enkephalin’s receptor binding affinity be resolved?

- Answer : Discrepancies often arise from oxidation state variability or assay conditions. Mitigate by:

- Standardization : Use HPLC-purified peptides and confirm oxidation via NMR or FTIR.

- Assay Optimization : Compare radioligand binding (e.g., ³H-labeled enkephalins) in cell membranes vs. whole-cell systems to assess membrane permeability effects.

- Meta-Analysis : Systematically review studies with PRISMA guidelines, stratifying results by methodology (e.g., RIA vs. functional cAMP assays) .

Q. What novel computational and experimental approaches can elucidate (Met(O)⁵)-Enkephalin’s role in oxidative stress-related pathologies?

- Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between (Met(O)⁵)-Enkephalin and opioid receptors to predict conformational changes under oxidative conditions.

- Transcriptomics : Use RNA-seq on tissues from knockout models (e.g., PENK⁻/⁻ mice) to identify compensatory pathways.

- In Vivo Imaging : Employ PET tracers labeled with ¹⁸F or ¹¹C to track biodistribution in neurodegenerative models .

Q. How should researchers address contradictions in the reported neuroprotective vs. pro-apoptotic effects of (Met(O)⁵)-Enkephalin?

- Answer : Design dose-response studies in primary neurons or organoids, measuring markers like caspase-3 (apoptosis) and BDNF (neuroprotection). Use RNA interference to silence specific opioid receptor subtypes (μ, δ, κ) and isolate signaling pathways. Incorporate multi-omics data (proteomics, metabolomics) to identify context-dependent mechanisms .

Data Management and Reporting

Q. What guidelines ensure transparent reporting of (Met(O)⁵)-Enkephalin research data?

- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Use controlled vocabularies (e.g., CHEBI for chemical identity) and repositories like Zenodo .

- Raw Data : Share HPLC chromatograms, MS spectra, and statistical scripts (e.g., R/Python) in supplementary materials .

- Ethics : Document animal welfare compliance (ARRIVE guidelines) and human subject consent forms .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.